3,5-bis(chlorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O6S2. It is a derivative of benzoic acid, where two chlorosulfonyl groups are attached to the 3rd and 5th positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known to participate in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Bis(chlorosulfonyl)benzoic acid can be synthesized through the sulfonation of 3,5-dichlorobenzoic acid. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,5-dihydroxybenzoic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to replace the chlorosulfonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the chlorosulfonyl groups to hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used to oxidize the compound.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 3,5-dihydroxybenzoic acid.
Oxidation: Formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-bis(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorosulfonylbenzoic Acid: Contains a single chlorosulfonyl group and is less reactive compared to 3,5-bis(chlorosulfonyl)benzoic acid.
4-Chlorosulfonylbenzoic Acid: Similar structure but with the chlorosulfonyl group at the 4th position, leading to different reactivity and applications.
3,5-Bis(fluorosulfonyl)benzoic Acid: Contains fluorosulfonyl groups instead of chlorosulfonyl groups, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of two chlorosulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for the simultaneous introduction of two different substituents, making it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 3,5-bis(chlorosulfonyl)benzoic acid can be achieved through a multi-step process involving the chlorosulfonation of benzoic acid followed by further chlorination and sulfonation reactions.", "Starting Materials": [ "Benzoic acid", "Chlorosulfonic acid", "Sulfuric acid", "Phosphorus pentachloride", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Benzoic acid is reacted with chlorosulfonic acid in the presence of sulfuric acid to form 3-chlorosulfonylbenzoic acid.", "Step 2: 3-chlorosulfonylbenzoic acid is then reacted with phosphorus pentachloride to form 3-chlorosulfonylbenzoyl chloride.", "Step 3: The resulting 3-chlorosulfonylbenzoyl chloride is then reacted with acetic anhydride to form 3-acetoxy-5-chlorosulfonylbenzoyl chloride.", "Step 4: The 3-acetoxy-5-chlorosulfonylbenzoyl chloride is then hydrolyzed with methanol and water to form 3,5-bis(chlorosulfonyl)benzoic acid." ] } | |
CAS-Nummer |
21829-31-2 |
Molekularformel |
C7H4Cl2O6S2 |
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
3,5-bis(chlorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4Cl2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
InChI-Schlüssel |
ZIFIDAWQQVSJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.